An In-depth Technical Guide to Pigment Orange 62: Chemical Structure and Synthesis
An In-depth Technical Guide to Pigment Orange 62: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Orange 62 (C.I. 11775), a significant member of the benzimidazolone class of organic pigments.
Chemical Structure and Identification
Pigment Orange 62 is chemically defined as 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide.[1] Its structure features a monoazo group linking a nitrophenyl moiety to a β-ketoamide group, which in turn is attached to a benzimidazolone ring system.
The key identification parameters for Pigment Orange 62 are summarized in the table below.
| Identifier | Value |
| CI Name | Pigment Orange 62 |
| CI Number | 11775 |
| CAS Number | 52846-56-7[2] |
| Molecular Formula | C₁₇H₁₄N₆O₅[2] |
| Molecular Weight | 382.33 g/mol [2] |
| IUPAC Name | 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[1] |
Physicochemical and Performance Data
Pigment Orange 62 is recognized for its brilliant orange shade and excellent fastness properties, making it suitable for a range of demanding applications.[2] The following tables summarize key quantitative data.
Physical and Chemical Properties:
| Property | Value |
| Density | 1.52 - 1.58 g/cm³ |
| Oil Absorption | 70-72 ml/100g |
| Specific Surface Area | 12 m²/g |
| pH Value | 6.5 - 8.0 |
| Moisture Content | ≤0.5% |
| Water Soluble Matter | ≤1.5% |
| Electric Conductivity | ≤500 µS/cm |
Fastness and Resistance Properties (Scale: 1=Poor, 5=Excellent; Lightfastness: 1=Poor, 8=Excellent):
| Property | Rating |
| Light Fastness | 8 |
| Heat Resistance | 180 °C |
| Acid Resistance | 5 |
| Alkali Resistance | 5 |
| Soap Resistance | 5 |
| Bleeding Resistance | 5 |
| Migration Resistance | 5 |
| Alcohol Resistance | 5 |
| Ester Resistance | 4-5 |
| Benzene Resistance | 4 |
Synthesis of Pigment Orange 62
The synthesis of Pigment Orange 62 is a two-stage process involving diazotization followed by an azo coupling reaction.[2]
Synthesis Pathway
The overall synthetic route is depicted below:
Caption: Synthesis pathway of Pigment Orange 62.
Experimental Protocols
The following are representative experimental protocols for the key synthesis steps.
3.2.1. Diazotization of 4-Nitrobenzenamine
Objective: To prepare the diazonium salt of 4-nitrobenzenamine.
Materials:
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4-Nitrobenzenamine
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Concentrated Hydrochloric Acid
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Sodium Nitrite
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Distilled Water
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Ice
Procedure:
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A suspension of 4-nitrobenzenamine in water and concentrated hydrochloric acid is prepared in a reaction vessel.
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The mixture is cooled to 0-5 °C using an ice bath with constant stirring.
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A solution of sodium nitrite in water is then added dropwise to the cooled suspension, maintaining the temperature below 5 °C.
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The reaction mixture is stirred for an additional 30-60 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid using starch-iodide paper.
3.2.2. Azo Coupling Reaction
Objective: To couple the diazonium salt with the coupling component to form Pigment Orange 62.
Materials:
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Diazonium salt solution from the previous step
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3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide
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Sodium Hydroxide or other suitable base
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Distilled Water
Procedure:
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The coupling component, 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide, is dissolved or suspended in an aqueous alkaline solution.
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The solution is cooled to 0-10 °C.
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The previously prepared cold diazonium salt solution is added slowly to the solution of the coupling component with vigorous stirring.
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The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a base as needed to facilitate the coupling reaction.
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After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling.
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The resulting orange precipitate is then isolated by filtration, washed thoroughly with water to remove any soluble impurities, and dried to yield Pigment Orange 62.
Spectroscopic Characterization
While detailed spectra are proprietary to spectral databases, the following information is available:
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FT-IR Spectroscopy: The FT-IR spectrum of Pigment Orange 62 would be expected to show characteristic absorption bands corresponding to its functional groups, including N-H stretching of the benzimidazolone and amide groups, C=O stretching of the amide and keto groups, N=N stretching of the azo group, and C-NO₂ stretching of the nitro group.
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UV-Vis Spectroscopy: In a suitable solvent, the UV-Vis spectrum of Pigment Orange 62 will exhibit strong absorption in the visible region, which is responsible for its orange color. The exact λmax will depend on the solvent used.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the connectivity of the aromatic and aliphatic protons and carbons in the molecule.
Applications
Due to its excellent fastness properties, Pigment Orange 62 is widely used in high-performance applications such as:
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Automotive coatings
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Industrial paints
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Plastics
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Printing inks
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized pigment.
Caption: General workflow for Pigment Orange 62 synthesis and analysis.
